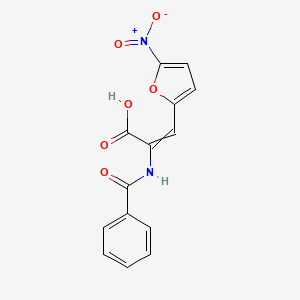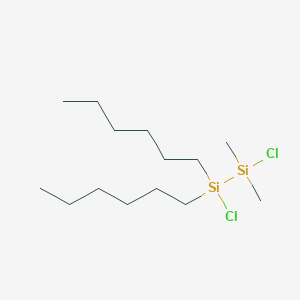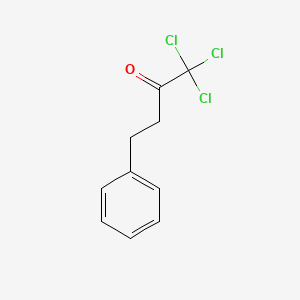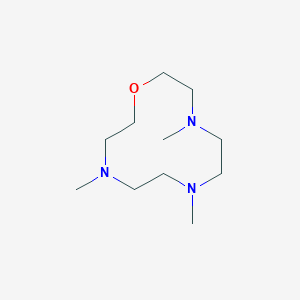
1-(4-Bromobutyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromobutyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)naphthalene can be synthesized through the bromination of 1-bromonaphthalene followed by a nucleophilic substitution reaction. The general synthetic route involves:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Nucleophilic Substitution: 1-bromonaphthalene is then reacted with 4-bromobutyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobutyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene derivatives with reduced bromobutyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other bases in solvents like dimethyl sulfoxide or acetone.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce naphthalene carboxylic acids or ketones.
- Reduction reactions result in reduced naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobutyl)naphthalene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological systems and interactions due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)naphthalene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: A precursor in the synthesis of 1-(4-Bromobutyl)naphthalene.
4-Bromobutylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-(4-Chlorobutyl)naphthalene: Similar compound with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both naphthalene and bromobutyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
128113-40-6 |
|---|---|
Molekularformel |
C14H15Br |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
1-(4-bromobutyl)naphthalene |
InChI |
InChI=1S/C14H15Br/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11H2 |
InChI-Schlüssel |
NBVAPHKPYCQSTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)







![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
